叔丁基甲基草酸酯

描述

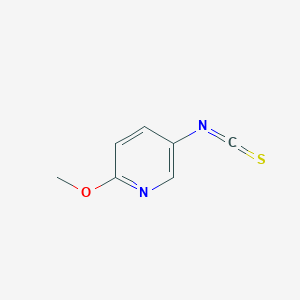

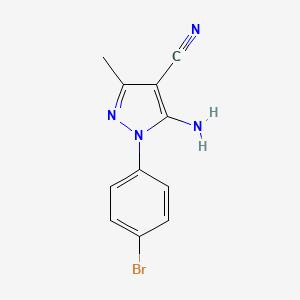

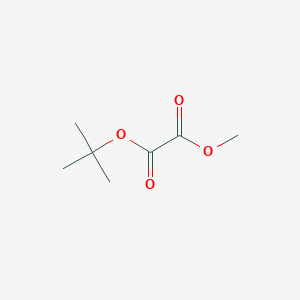

Tert-butyl Methyl Oxalate is a chemical compound . It is a significant intermediate of 1H-indazole derivatives .

Synthesis Analysis

The synthesis of Tert-butyl Methyl Oxalate involves two substitution reactions . The title compound is acquired through these reactions and the structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of Tert-butyl Methyl Oxalate is confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

Tert-butyl Methyl Oxalate is used in chemical transformations . It is used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .Physical And Chemical Properties Analysis

Tert-butyl Methyl Oxalate is a highly flammable liquid . It has low acute toxicity to human health with possible narcotic effects at high exposures, causes slight eye and mild to moderate skin irritation, and has low toxicity to water organisms .科学研究应用

Adsorption and Oxidation Combined Processes

Tert-butyl Methyl Oxalate (also known as methyl tert-butyl ether or MTBE) has been used in the application of adsorption and oxidation combined processes for environmental pollution control . The materials commonly used in this combined process include zeolite and activated carbon . This process is particularly effective in removing MTBE, which has been widely used as a gasoline additive and has caused environmental pollution due to its high solubility and recalcitrance .

Preparation of Aryl β-Diketo Acids

Tert-butyl Methyl Oxalate has been used in the highly efficient preparation of Aryl β-Diketo Acids . This process was developed by the State Key Laboratory of Drug Research, Shanghai Institute of Materia Medica, Shanghai Institutes for Biological Sciences .

Preparation of Disodium Salt of 2-[(Dihydroxyphosphinyl) Difluoromethyl] Propenoic Acid

Di-tert-butyl oxalate, a related compound, has been used in the preparation of the disodium salt of 2-[(dihydroxyphosphinyl) difluoromethyl] propenoic acid . This compound has potential applications in various fields of chemical research .

Fuel Additive

MTBE has been used as an oxygenated additive in diesel and Calophyllum inophyllum methyl ester blended fuel . The reduced viscosity of MTBE-blended liquid can help advance in-cylinder blending through increased fuel breakup .

作用机制

Target of Action

Tert-butyl Methyl Oxalate is primarily used in the preparation of aryl β-diketo acids . The primary targets of this compound are therefore the molecules involved in the synthesis of these acids.

Mode of Action

It is known that the compound plays a crucial role in the preparation of aryl β-diketo acids . It is likely that Tert-butyl Methyl Oxalate interacts with its targets through chemical reactions, leading to the formation of these acids.

Biochemical Pathways

The biochemical pathways affected by Tert-butyl Methyl Oxalate are those involved in the synthesis of aryl β-diketo acids . The downstream effects of these pathways would be the production of these acids, which have various applications in chemical research and industry.

Result of Action

The primary result of the action of Tert-butyl Methyl Oxalate is the production of aryl β-diketo acids . These acids are important in various chemical reactions and industrial processes.

安全和危害

未来方向

The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority . The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

属性

IUPAC Name |

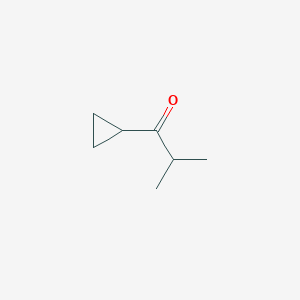

2-O-tert-butyl 1-O-methyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPUKWSIJCYFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465005 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Methyl Oxalate | |

CAS RN |

33560-65-5 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is tert-butyl methyl oxalate considered advantageous for synthesizing aryl β-diketo acids compared to traditional reagents like dimethyl oxalate?

A1: Tert-butyl methyl oxalate offers several advantages over conventional reagents like dimethyl oxalate for the synthesis of aryl β-diketo acids [, ]. Firstly, reactions employing tert-butyl methyl oxalate demonstrate significantly improved yields of the desired aryl β-diketo acid products []. Secondly, the use of tert-butyl methyl oxalate allows for significantly faster reaction times compared to traditional methods utilizing dimethyl (or diethyl) oxalate []. This efficiency makes tert-butyl methyl oxalate a valuable tool for researchers exploring novel aryl β-diketo acid derivatives, which show promise as HIV-1 integrase inhibitors [].

Q2: What is the key reaction involving tert-butyl methyl oxalate in the context of aryl β-diketo acid synthesis?

A2: The key reaction is the oxalylation of aryl methyl ketones using tert-butyl methyl oxalate []. This reaction introduces the crucial diketone moiety required for the biological activity of aryl β-diketo acids as potential HIV-1 integrase inhibitors []. The improved efficiency offered by tert-butyl methyl oxalate in this step makes it a superior choice compared to traditional reagents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。